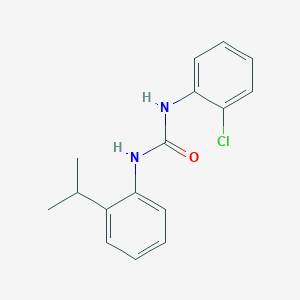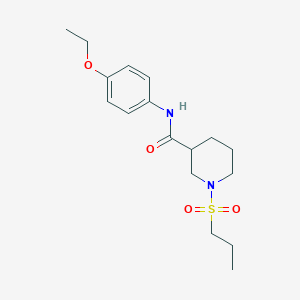
N-(2-chlorophenyl)-N'-(2-isopropylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-N'-(2-isopropylphenyl)urea, commonly known as 'isoproturon,' is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1970s and has since become one of the most commonly used herbicides in the world. Isoproturon is known for its ability to selectively target broadleaf weeds and grasses, making it an effective tool for farmers and gardeners.
Mechanism of Action
Isoproturon works by inhibiting the activity of an enzyme called acetolactate synthase, which is responsible for the production of essential amino acids in plants. By blocking this enzyme, isoproturon prevents the growth and development of weeds, while leaving crops and other plants unaffected.
Biochemical and Physiological Effects:
Isoproturon has been found to have a range of biochemical and physiological effects on plants. It can cause changes in the levels of certain enzymes and proteins, as well as alterations in the structure and function of plant cells. These effects can ultimately lead to the death of the plant.
Advantages and Limitations for Lab Experiments
One of the main advantages of using isoproturon in lab experiments is its specificity. It can be used to selectively target and control the growth of specific plants, making it an ideal tool for studying plant biology and genetics. However, isoproturon can also have unintended effects on non-target organisms, and its use should be carefully monitored and regulated.
Future Directions
There are several areas of research that could benefit from further study of isoproturon. One potential area of focus is the development of new and improved formulations of the herbicide, which could increase its effectiveness and reduce its impact on the environment. Additionally, researchers could investigate the potential use of isoproturon in combination with other herbicides and pesticides, as well as its potential use in alternative forms of agriculture, such as organic farming. Finally, further research is needed to better understand the long-term effects of isoproturon on the environment and on human health, in order to ensure its safe and responsible use in the future.
Synthesis Methods
The synthesis of isoproturon involves the reaction of 2-chloroaniline with 2-isopropylaniline in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of chemical processes.
Scientific Research Applications
Isoproturon has been extensively studied by scientists and researchers for its potential use in agriculture. It has been found to be effective in controlling the growth of a wide range of weeds, including some of the most stubborn and invasive species. Isoproturon has also been found to be safe for use around crops and other plants, making it an ideal herbicide for farmers and gardeners.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11(2)12-7-3-5-9-14(12)18-16(20)19-15-10-6-4-8-13(15)17/h3-11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUKBHYYJFHLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-4-methoxyphenyl}acetic acid](/img/structure/B5317798.png)

![1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5317815.png)
![2-(4-ethylphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B5317826.png)

![N-(2-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5317832.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5317840.png)
![4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5317846.png)
![1-[(4-isopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5317849.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5317859.png)
![6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5317870.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5317885.png)
![N,N-dimethyl-N'-(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5317890.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B5317899.png)